Welcome to the BenchChem Online Store!
molecular formula C5H5BrN2OS B189173 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 81560-03-4

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B189173
M. Wt: 221.08 g/mol
InChI Key: BKWWYXOEVKZFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07217794B2

Procedure details

A solution of 2-methylsulfanyl-3H-pyrimidin-4-one (36 g, 0.25 mol) in glacial acetic acid (500 mL) was cooled to 0° C. in an ice bath and treated with Br2 (15.6 mL, 0.3 mol). The reaction mixture changed in color from yellow to brown within 0.5 hours, and was allowed to warm to room temperature where it stirred overnight. When all the starting material had been consumed (as indicated by TLC and HPLC UV detection at λ=254 nm), the reaction mixture was slowly poured into a mixture of ice/H2O (2 liters). The resulting white precipitate was collected by vacuum filtration and washed with H2O (200 mL) and Et2O (2×250 mL). The off-white solid was then suspended in anhydrous toluene (250 mL) and concentrated to dryness under reduced pressure in a 60° C. H2O bath. 5-Bromo-2-methylsulfanyl-3H-pyrimidin-4-one was obtained as a white solid (30.4 g, 55% yield).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[Br:10]Br>C(O)(=O)C>[Br:10][C:6]1[C:7](=[O:9])[NH:8][C:3]([S:2][CH3:1])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CSC1=NC=CC(N1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brown within 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
When all the starting material had been consumed (as indicated by TLC and HPLC UV detection at λ=254 nm)
ADDITION
Type
ADDITION
Details
the reaction mixture was slowly poured into a mixture of ice/H2O (2 liters)
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with H2O (200 mL) and Et2O (2×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure in a 60° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(NC(=NC1)SC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.